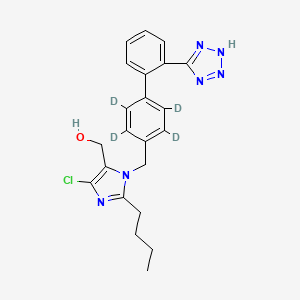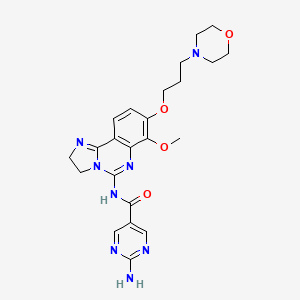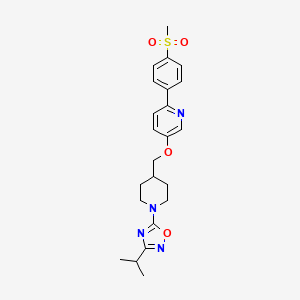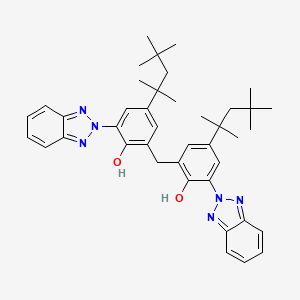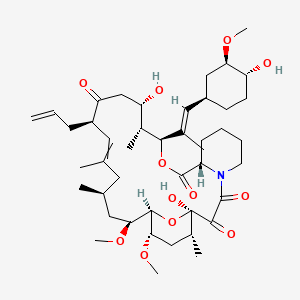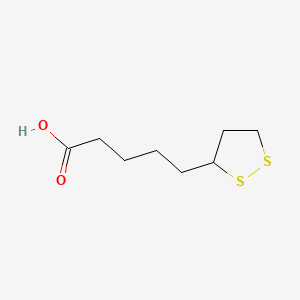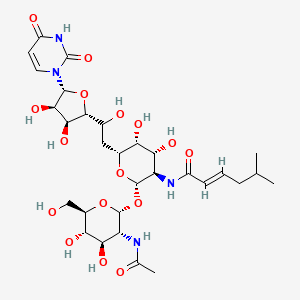
GGTI298
Descripción general
Descripción
GGTI-298 es un potente inhibidor de la geranilgeraniltransferasa tipo I (GGTase-I), una enzima involucrada en la modificación postraduccional de proteínas mediante la adición de grupos geranilgeranilo. Esta modificación es crucial para el correcto funcionamiento de diversas proteínas, incluidas las que participan en el crecimiento y la diferenciación celular. GGTI-298 ha mostrado potencial como agente anticancerígeno debido a su capacidad para interrumpir la función de las proteínas que contribuyen al desarrollo y la metástasis tumoral .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
GGTI-298 se puede sintetizar mediante un proceso de múltiples pasos que implica el acoplamiento de aminoácidos específicos y otros compuestos orgánicos. La síntesis típicamente involucra los siguientes pasos:
Formación de la estructura central: La estructura central de GGTI-298 se forma acoplando un grupo naftilbenzoílo con un derivado de leucina.
Adición de grupos funcionales: Se añaden varios grupos funcionales, incluido un grupo amino y un grupo mercaptopropilo, a la estructura central a través de una serie de reacciones químicas.
Métodos de Producción Industrial
La producción industrial de GGTI-298 implica escalar las rutas sintéticas utilizadas en entornos de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y minimizar las impurezas. El uso de sistemas automatizados de síntesis y purificación puede mejorar aún más la eficiencia y la consistencia de la producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
GGTI-298 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: GGTI-298 se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en GGTI-298, alterando sus propiedades químicas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o agentes alquilantes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de GGTI-298 puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto con grupos funcionales alterados .
Aplicaciones Científicas De Investigación
GGTI-298 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: GGTI-298 se utiliza como un compuesto de herramienta para estudiar el papel de la geranilgeraniltransferasa tipo I en varias vías bioquímicas.
Biología: Los investigadores utilizan GGTI-298 para investigar los efectos de la prenilación de proteínas en la señalización celular y la función.
Medicina: GGTI-298 ha mostrado promesa como agente anticancerígeno, particularmente en el tratamiento de tumores que sobreexpresan proteínas modificadas por la geranilgeraniltransferasa tipo I.
Industria: GGTI-298 se utiliza en el desarrollo de nuevos agentes terapéuticos y en el estudio de inhibidores de la prenilación de proteínas
Mecanismo De Acción
GGTI-298 ejerce sus efectos inhibiendo la actividad de la geranilgeraniltransferasa tipo I. Esta enzima es responsable de la adición de grupos geranilgeranilo a proteínas específicas, un proceso conocido como prenilación. Al inhibir esta enzima, GGTI-298 evita el correcto funcionamiento de estas proteínas, lo que lleva a interrupciones en el crecimiento y la diferenciación celular. Los principales objetivos moleculares de GGTI-298 incluyen proteínas involucradas en vías de señalización celular, como las familias Ras y Rho de pequeñas GTPasas .
Comparación Con Compuestos Similares
Compuestos Similares
FTI-277: Un inhibidor de la farnesiltransferasa, otra enzima involucrada en la prenilación de proteínas.
GGTI-297: Un compuesto estrechamente relacionado que también inhibe la geranilgeraniltransferasa tipo I.
L-778,123: Un inhibidor dual de la farnesiltransferasa y la geranilgeraniltransferasa tipo I.
Singularidad de GGTI-298
GGTI-298 es único en su alta especificidad para la geranilgeraniltransferasa tipo I, lo que lo convierte en una herramienta valiosa para estudiar el papel de esta enzima en varios procesos biológicos. Su capacidad para inhibir selectivamente la prenilación de proteínas específicas lo diferencia de otros inhibidores que pueden tener efectos más amplios o menos específicos .
Propiedades
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31)/t19-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWPFYDMUFBHBF-CLOONOSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180977-44-0 | |
| Record name | GGTI-298 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180977440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GGTI-298 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELA97V8Q7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


